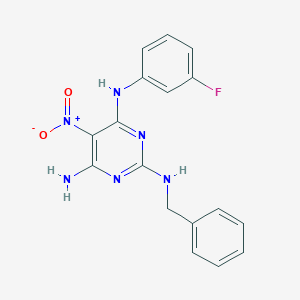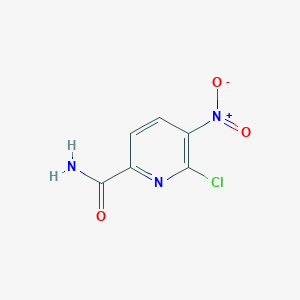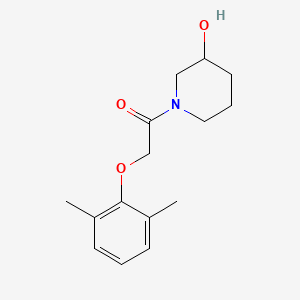
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en varios campos científicos. Este compuesto se caracteriza por su compleja estructura molecular, que incluye un núcleo de benzoxazinona y grupos fenilo clorados. A menudo se estudia por sus posibles actividades biológicas y reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida normalmente implica varios pasos:
Formación del núcleo de benzoxazinona: Este paso suele comenzar con la reacción de 2-aminofenol con cloruro de cloroacetilo en condiciones básicas para formar el anillo de benzoxazinona.
Cloración: El intermedio de benzoxazinona se clora luego con cloruro de tionilo o pentacloruro de fósforo para introducir el átomo de cloro en la posición 7.
Formación de acetamida: El paso final implica la reacción de la benzoxazinona clorada con 2-cloro-4-metilfenilamina en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para formar la acetamida deseada.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los grupos carbonilo en alcoholes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados de alcohol con grupos carbonilo reducidos.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los átomos de cloro.
Aplicaciones Científicas De Investigación
2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con la señalización celular, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-fenilacetamida: Carece de los grupos cloro y metilo adicionales en el anillo fenilo.
2-(3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida: Carece del átomo de cloro en la posición 7 del anillo de benzoxazinona.
Singularidad
2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)-N-(2-cloro-4-metilfenil)acetamida es única debido a la presencia de grupos cloro y metilo en el anillo fenilo, así como al átomo de cloro en la posición 7 del anillo de benzoxazinona. Estas características estructurales contribuyen a su reactividad química y sus posibles actividades biológicas distintas.
Propiedades
Fórmula molecular |
C17H14Cl2N2O3 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10-2-4-13(12(19)6-10)20-16(22)8-21-14-5-3-11(18)7-15(14)24-9-17(21)23/h2-7H,8-9H2,1H3,(H,20,22) |
Clave InChI |
FRFMSWOPZFCQGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)



![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B12495973.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
